4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541937
InChI: InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3
SMILES: CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S
Molecular Formula: C13H19FN2S
Molecular Weight: 254.37 g/mol

4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol

CAS No.:

Cat. No.: VC13541937

Molecular Formula: C13H19FN2S

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol -

Specification

Molecular Formula C13H19FN2S
Molecular Weight 254.37 g/mol
IUPAC Name 2-[(4-ethylpiperazin-1-yl)methyl]-4-fluorobenzenethiol
Standard InChI InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3
Standard InChI Key GTJJNDABEXOLPH-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S
Canonical SMILES CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S

Introduction

4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thiophenol moiety substituted with a fluorine atom and a piperazine derivative. The presence of these functional groups imparts the compound with notable biological activity, particularly as an inhibitor of certain enzymes and receptors.

Biological Activity and Potential Applications

4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol exhibits significant biological activity, primarily as an inhibitor of certain enzymes and receptors. This property makes it a promising candidate for therapeutic applications in various diseases.

Biological TargetPotential Therapeutic Application
Enzyme InhibitionTreatment of diseases related to enzyme dysregulation.
Receptor ModulationManagement of conditions influenced by receptor activity.

Synthesis Methods

The synthesis of 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol can be achieved through several methods, often involving the reaction of thiophenol derivatives with piperazine-based compounds. These methods typically require careful control of reaction conditions to ensure high yields and purity.

Synthesis MethodKey ReagentsReaction Conditions
Nucleophilic SubstitutionThiophenol derivative, piperazine-based compoundControlled temperature and solvent choice.
Cross-Coupling ReactionsThiophenol derivative, piperazine-based compound, catalystPresence of a catalyst and suitable ligands.

Interaction Studies

Interaction studies involving 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and in vitro assays to assess the compound's potential therapeutic efficacy.

Biological TargetBinding AffinityAssay Method
EnzymesHigh affinityIn vitro enzyme assays.
ReceptorsVariable affinityCell-based receptor assays.

Comparison with Similar Compounds

CompoundStructure FeaturesUnique Characteristics
4-Fluoro-2-methylbenzenethiolThiol group with a fluorine atomUsed as a precursor in organic synthesis.
2-MercaptoanilineAmino and thiol groupsExhibits strong antioxidant properties.
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenolThiophenol with a piperazine moietyEnhanced biological activity and synthetic versatility.

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